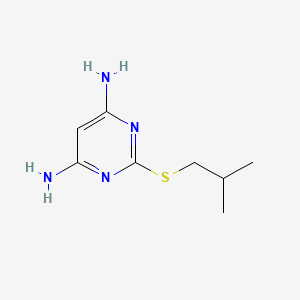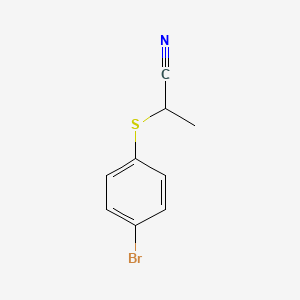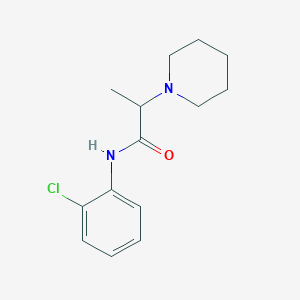
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine, also known as MPTP, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. MPTP is a valuable tool for studying the role of PARP in various biological processes and diseases.
Wirkmechanismus
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to repair the damage by recruiting other proteins to the site of the damage. However, if PARP is inhibited, the DNA damage cannot be repaired, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine in lab experiments is its potency as a PARP inhibitor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, one of the limitations of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine is its specificity as a PARP inhibitor. It may also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine. One area of interest is the development of more specific PARP inhibitors that can target specific isoforms of PARP. Another area of interest is the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of PARP in other biological processes, such as aging and neurodegeneration, is an area of active research.
Synthesemethoden
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,6-diaminopyrimidine with 2-methylpropylthiol in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been used in a wide range of scientific research applications. It has been shown to be effective in studying the role of PARP in DNA repair, apoptosis, and inflammation. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been used in cancer research, as PARP inhibitors have shown promise in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-5(2)4-13-8-11-6(9)3-7(10)12-8/h3,5H,4H2,1-2H3,(H4,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKBEEOFFDBHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)

![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)